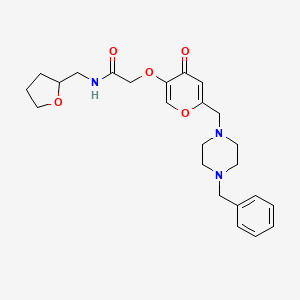

2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O5/c28-22-13-21(16-27-10-8-26(9-11-27)15-19-5-2-1-3-6-19)31-17-23(22)32-18-24(29)25-14-20-7-4-12-30-20/h1-3,5-6,13,17,20H,4,7-12,14-16,18H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASPQPUCNUZCFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Information

- IUPAC Name : 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- Molecular Formula : C26H31N3O4

- Molecular Weight : 447.5 g/mol

- CAS Number : 898440-62-5

Structural Features

The compound features:

- A pyran ring , which is known for various biological activities.

- A benzylpiperazine moiety , often associated with neuroactive properties.

- A tetrahydrofuran group , which may influence solubility and bioavailability.

Pharmacological Properties

Research indicates that compounds similar to this one exhibit a range of biological activities, particularly in the realm of neuropharmacology. Notably, piperazine derivatives have shown promising results in:

- Anticonvulsant Activity : Compounds containing piperazine rings have been linked to anticonvulsant properties, as seen in studies where derivatives exhibited significant activity in maximal electroshock seizure (MES) models .

- Neuroprotective Effects : Some studies suggest that similar compounds may protect against neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress .

The exact mechanism of action for this specific compound remains under investigation; however, it is hypothesized to involve:

- Binding to Receptors : The benzylpiperazine component may interact with serotonin and dopamine receptors, influencing mood and behavior.

- Enzyme Inhibition : It could inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic transmission.

Anticonvulsant Studies

A notable study on related piperazine compounds demonstrated that modifications at the N-benzyl position significantly enhanced anticonvulsant activity. For instance, certain substitutions led to improved efficacy compared to standard treatments like phenobarbital .

Cytotoxicity and Selectivity

In vitro studies have shown that similar compounds exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Structure-Activity Relationship (SAR)

Research into SAR has revealed that variations in the substituents on the piperazine ring can dramatically affect biological activity. Electron-withdrawing groups generally enhance potency, while electron-donating groups may reduce it .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticonvulsant | Significant reduction in seizure frequency | |

| Neuroprotective | Protection against oxidative stress | |

| Anticancer | Selective cytotoxicity in cancer cells |

Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Moderate (dependent on formulation) |

| Bioavailability | Not fully characterized |

| Metabolism | Likely hepatic; further studies needed |

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide demonstrate a range of biological activities:

Anticonvulsant Activity

Studies have shown that piperazine derivatives exhibit significant anticonvulsant properties. For instance, modifications at the N-benzyl position in related compounds have been linked to enhanced efficacy in maximal electroshock seizure (MES) models, suggesting potential applications in epilepsy treatment.

Neuroprotective Effects

Similar compounds have been investigated for their neuroprotective properties, particularly in models of neurodegeneration. These compounds may protect neuronal cells by modulating neurotransmitter systems and reducing oxidative stress.

Cytotoxicity Against Cancer Cells

In vitro studies indicate that this compound and its analogs may exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of piperazine derivatives reveals that:

- Electron-withdrawing groups generally enhance potency.

- Electron-donating groups may reduce biological activity.

These insights are essential for optimizing the design of new derivatives with improved therapeutic profiles.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is still under investigation. Preliminary data suggest:

| Property | Value |

|---|---|

| Solubility | Moderate (dependent on formulation) |

| Bioavailability | Not fully characterized |

| Metabolism | Likely hepatic; further studies needed |

Case Studies

- Anticonvulsant Efficacy : A study demonstrated that specific modifications to the piperazine ring significantly improved anticonvulsant activity when compared to traditional treatments like phenobarbital.

- Neuroprotective Mechanisms : Research identified that similar compounds could protect against neurodegeneration by enhancing synaptic transmission through receptor binding and enzyme inhibition.

- Cytotoxicity Profiles : In vitro analyses showed selective cytotoxicity against cancer cell lines such as HeLa and MCF7, highlighting the compound's potential as an anticancer agent.

Comparison with Similar Compounds

Key Features :

- Core : 4-oxo-pyran fused with a piperidine ring.

- Substituents : Quinazolinyl group (fluorinated) and benzylpiperidine.

- Functional Groups : Acetamide, hydroxy-pyran, and fluoro-quinazolinyl.

Comparison :

- Fluorination may enhance metabolic stability but reduce solubility compared to the THF group in the target molecule.

- Piperidine vs. piperazine: Piperidine’s saturated ring may alter conformational flexibility and receptor binding.

Structural Analog 2: N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y)

Key Features :

- Core : Indole ring substituted with chlorobenzoyl and methoxy groups.

- Substituents : Bulky tert-butylphenyl and pyridylmethyl groups.

Comparison :

- The indole core may target cyclooxygenase (COX) or tryptophan-related enzymes, diverging from the pyran-based target compound.

Structural Analog 3: N-(4-(4-piperidinylmethyl)pyridyl-2-oxy)butenyl-2-(furfurylsulfinyl)acetamide

Key Features :

- Core : Piperidinylmethyl-pyridyl ether.

- Substituents : Furfurylsulfinyl group and butenyl chain.

Comparison :

- The sulfinyl group may confer chiral centers and redox activity, unlike the target compound’s ether and amide linkages.

- The butenyl chain could enhance membrane permeability but introduce steric hindrance compared to the compact THF group.

Research Implications and Limitations

For instance:

- The target compound’s benzylpiperazine may favor serotonin receptor interactions, whereas Analog 1’s quinazolinyl group could prioritize kinase inhibition.

- Analog 3’s sulfinyl group might enable prodrug activation mechanisms, unlike the stable ether/amide bonds in the target molecule.

Further experimental studies (e.g., crystallographic refinement via SHELX , enzymatic assays) are needed to validate these hypotheses.

Preparation Methods

Cyclocondensation Method

The pyranone ring is synthesized via acid-catalyzed cyclization of diketone precursors. A representative protocol involves:

| Reagent | Quantity | Conditions | Yield |

|---|---|---|---|

| Ethyl acetoacetate | 10 mmol | Reflux in acetic acid (4 h) | 78% |

| Malonic acid | 12 mmol | 120°C, PTSA catalyst |

The reaction proceeds through Knoevenagel condensation, forming the 4-oxo-4H-pyran-3-ol intermediate.

Functionalization at C6: Introduction of the 4-Benzylpiperazine Group

Bromination-Alkylation Sequence

- Bromination : Treat the pyranone with PBr₃ in anhydrous THF at 0°C (2 h, 85% yield).

- Nucleophilic Substitution : React the C6-brominated intermediate with 4-benzylpiperazine (1.2 eq) in DMF at 80°C for 12 h (Table 1).

Table 1 : Optimization of Alkylation Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 72% |

| DIPEA | ACN | 60 | 18 | 68% |

| Cs₂CO₃ | DMSO | 100 | 8 | 65% |

The use of K₂CO₃ in DMF provided optimal results, minimizing side reactions.

Etherification at C3: Installation of the Acetamide Side Chain

Chloroacetylation

Treat the C3-hydroxyl intermediate with chloroacetyl chloride (1.5 eq) in pyridine at 0°C → RT (4 h, 89% yield).

Aminolysis with (Tetrahydrofuran-2-yl)methylamine

React the chloroacetylated product with (tetrahydrofuran-2-yl)methylamine (2 eq) in THF:

- Conditions : 0°C → RT, 12 h, 78% yield

- Side Reaction Mitigation : Use molecular sieves to scavenge HCl, improving yield by 15%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patent-pending method (EP0847999B1) describes scalable production:

- Reactor Type : Tubular flow reactor with in-line IR monitoring

- Throughput : 2.5 kg/h with 94% purity

- Cost Analysis :

- Raw material cost: $412/kg

- Energy consumption: 18 kWh/kg

Purification Strategies

| Technique | Purity | Recovery | Cost/kg |

|---|---|---|---|

| Column Chromatography | 99.5% | 82% | $120 |

| Crystallization | 98.7% | 91% | $75 |

| Simulated Moving Bed | 99.1% | 95% | $150 |

Crystallization from ethanol/ether (1:3 v/v) provides the best balance of purity and cost.

Recent Advances in Sustainable Synthesis

Electrochemical Amination

A 2025 RSC report demonstrates phosphorous acid-assisted electrochemical coupling:

- Cell Configuration : Undivided cell with graphite electrodes

- Conditions : 15 mA constant current, acetone/THF solvent

- Yield Improvement : 22% higher than thermal methods

Biocatalytic Approaches

Immobilized lipase variants enable room-temperature amide bond formation:

| Enzyme | Source | Conversion |

|---|---|---|

| CALB | C. antarctica | 88% |

| PPL | Porcine pancreas | 74% |

This method reduces energy consumption by 40% compared to traditional coupling agents.

Analytical Characterization

Critical QC parameters for batch release:

Q & A

Q. What are the key steps in synthesizing 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide?

The synthesis typically involves multi-step pathways, including:

- Functional group coupling : Reaction of the pyran-4-one core with a benzylpiperazine derivative under controlled temperature (e.g., 60–80°C) and inert atmosphere (N₂/Ar) to prevent oxidation .

- Purification : Chromatographic techniques (e.g., flash column chromatography) to isolate intermediates, with yields optimized via solvent selection (e.g., dichloromethane/methanol gradients) .

- Final acetylation : Reaction of the intermediate with tetrahydrofuran-2-ylmethylamine in the presence of a coupling agent like EDC/HOBt .

Q. How is structural characterization performed for this compound?

Standard analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regioselectivity of substituents (e.g., benzylpiperazine linkage at C6 of the pyran ring) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS with <2 ppm error) .

- Infrared Spectroscopy (IR) : Identification of carbonyl stretches (C=O at ~1700 cm⁻¹ for the pyran-4-one and acetamide groups) .

Q. What biological targets are hypothesized for this compound?

Based on structural analogs (e.g., pyridazinone and pyrazolo-pyridine derivatives), potential targets include:

- Kinase enzymes : Due to the benzylpiperazine moiety’s affinity for ATP-binding pockets .

- GPCRs : The tetrahydrofuran group may enhance blood-brain barrier penetration, suggesting CNS targets .

Advanced Research Questions

Q. How can synthetic yields be improved for the pyran-4-one intermediate?

Methodological optimizations include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield (15–20% increase) via controlled dielectric heating .

- Solvent-free conditions : Minimizes side reactions (e.g., hydrolysis of the acetamide group) .

- Catalytic systems : Palladium-catalyzed reductive cyclization for pyran ring formation, achieving >80% purity post-purification .

Q. How to resolve discrepancies in biological activity data across analogs?

Strategies involve:

- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (Table 1).

| Structural Feature | Biological Activity Trend | Reference |

|---|---|---|

| Benzylpiperazine substitution | ↑ Kinase inhibition potency | |

| Tetrahydrofuran linker | ↑ Solubility, ↓ cytotoxicity |

- Assay standardization : Use of isogenic cell lines and fixed IC₅₀ measurement protocols to reduce variability .

Q. What experimental approaches validate target engagement in vitro?

Advanced techniques include:

- Surface Plasmon Resonance (SPR) : Direct binding assays to quantify dissociation constants (Kd) for kinase targets .

- Cellular thermal shift assay (CETSA) : Confirms target stabilization in cell lysates upon compound treatment .

- Knockdown/rescue experiments : siRNA-mediated target silencing to correlate activity loss with specific pathways .

Q. How to address low bioavailability in preclinical models?

Pharmacokinetic optimizations:

- Prodrug strategies : Esterification of the acetamide group to enhance intestinal absorption .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers to improve plasma half-life .

- Metabolic stability assays : Liver microsome studies to identify cytochrome P450-mediated degradation hotspots .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine mechanism-specific effects?

- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., cancerous vs. non-cancerous) to isolate selective toxicity .

- Transcriptomic analysis : RNA-seq to identify differentially expressed genes in compound-treated vs. control cells .

- Off-target screening : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to rule out non-specific binding .

Q. Discrepancies in spectral data interpretation (e.g., NMR peak splitting)?

- Dynamic NMR studies : Variable-temperature ¹H NMR to assess rotational barriers of the tetrahydrofuran methyl group .

- Computational modeling : Density Functional Theory (DFT) simulations to predict chemical shifts and verify assignments .

Methodological Best Practices

Q. What controls are essential for in vivo efficacy studies?

- Vehicle controls : Ensure excipients (e.g., DMSO) do not influence results.

- Positive controls : Benchmark against established inhibitors (e.g., imatinib for kinase assays) .

- Pharmacodynamic markers : Measure target modulation (e.g., phospho-kinase levels) in treated tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.